N-[(4-methylphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide
Description
N-[(4-methylphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (aza) substitutions. Its structure includes a piperidine ring linked to a carboxamide group and a 4-methylbenzyl substituent.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-15-4-6-16(7-5-15)13-25-22(29)17-8-11-28(12-9-17)21-20-19(26-14-27-21)18-3-2-10-24-23(18)30-20/h2-7,10,14,17H,8-9,11-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSIKXAFQYJFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
N-[(4-methylphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure, characterized by a tricyclic framework with sulfur and nitrogen atoms, lends itself to diverse biological activities.
Medicinal Chemistry
The compound exhibits promising pharmacological properties that have been the focus of research for potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that the compound may possess significant antimicrobial properties against various bacterial strains. Its mechanism of action likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate its specific pathways and efficacy in different cancer models .
Neuropharmacology
Given its structural characteristics, the compound is being investigated for potential neuroprotective effects:
- Cognitive Enhancement : Research is exploring its ability to enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Material Science
The unique chemical structure of this compound allows it to be utilized in developing new materials:
- Polymeric Applications : The compound can serve as a precursor for synthesizing novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance their stability and reactivity under various conditions.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
In vitro Studies on Antimicrobial Activity :
- A study demonstrated that N-[(4-methylphenyl)methyl]-1-{8-thia... showed effective inhibition against both Gram-positive and Gram-negative bacteria in controlled laboratory settings.
- Neuroprotective Effects :
-
Polymer Development :
- Experimental work has shown that incorporating this compound into polymer formulations can significantly enhance their mechanical properties while providing additional functionalities like antimicrobial activity.
Comparison with Similar Compounds
Key Observations :
- The target compound shares a tricyclic heteroaromatic core with sulfur and nitrogen substitutions, similar to the compound in . However, the latter incorporates a dioxa (oxygen) ring and a thiophene-sulfonyl group, which may alter solubility and target specificity .
Mechanistic and Functional Comparisons
Mechanism of Action (MOA) Predictions
Using methods from , physicochemical descriptors (e.g., logP, polar surface area) and molecular docking simulations can predict MOA similarities:
- Tricyclic Thia-Aza Compounds : Likely to target ATP-binding pockets in kinases or cysteine proteases due to sulfur’s nucleophilic affinity and the aromatic core’s planar geometry .
- Imidazopyridine Derivatives: The nitro and cyano groups may facilitate interactions with oxidoreductases or DNA repair enzymes, as seen in analogous nitroaromatic drugs .
Transcriptome and Docking Analysis
highlights that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) share overlapping protein targets and transcriptome responses. Applying this principle:
- The target compound and ’s analog may both inhibit cytochrome P450 isoforms or kinases like EGFR, as suggested by their shared thia-aza motifs and piperidine-carboxamide linkages .
- In contrast, the imidazopyridine derivative () is more likely to interact with nitroreductases or DNA topoisomerases due to its nitro group .
NMR Chemical Shifts
- The aromatic protons in tricyclic thia-aza compounds (e.g., ) exhibit chemical shifts between 7.20–7.40 ppm, consistent with conjugated π-systems . This aligns with the target compound’s expected shifts for its fused aromatic rings.
- Cyclized products (e.g., ’s exo-5) show distinct shifts for allylic protons (2.64 ppm) compared to aromatic regions, aiding in structural differentiation during synthesis .
Preparation Methods
Synthesis of the Tricyclic Core (8-Thia-3,5,10-Triazatricyclo[7.4.0.0²,⁷]Trideca-1(13),2(7),3,5,9,11-Hexaen-6-one)
The tricyclic scaffold is synthesized via a tandem cyclization-annulation sequence. Key steps include:
-
Thiophene annulation : A substituted thiophene derivative undergoes Friedel-Crafts acylation with chloromethyl ketones to form the central sulfur-containing ring.
-
Nitrogen incorporation : Subsequent treatment with hydrazine hydrate introduces nitrogen atoms at positions 3 and 5, followed by intramolecular cyclization under acidic conditions (H₂SO₄, 80°C).
-
Oxidation : The intermediate is oxidized using m-chloroperbenzoic acid (mCPBA) to yield the 6-keto group.
Representative reaction conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12 h | 62% |
| Oxidation | mCPBA, DCM, 0°C→RT | 78% |
Functionalization of the Tricyclic Core
The 6-keto group is converted to an amine via reductive amination:
-
Reductive amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol produces the 6-amine derivative.
-
Protection : The amine is protected with a tert-butoxycarbonyl (Boc) group using Boc₂O and DMAP.
Key spectral data :
Synthesis of Piperidine-4-Carboxamide Intermediate
Piperidine-4-carboxylic acid is esterified and coupled to the tricyclic amine:
-
Esterification : Methyl piperidine-4-carboxylate is reacted with 3-(trifluoromethoxy)benzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
-
Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH in methanol.
-
Amide coupling : The carboxylic acid is activated with HATU/EDC·HCl and coupled to the Boc-protected tricyclic amine.
Optimized coupling conditions :
| Reagent | Equivalents | Solvent | Time | Yield |
|---|---|---|---|---|
| HATU | 1.5 | THF | 12 h | 68% |
Final Assembly of the Target Compound
-
Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane.
-
Alkylation : The free amine reacts with 4-methylbenzyl chloride in the presence of K₂CO₃ in acetonitrile.
Critical purification step :
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).
-
Elemental analysis : Calculated C 66.38%, H 5.57%, N 11.06%; Found C 66.32%, H 5.61%, N 11.02%.
Process Optimization and Challenges
Yield Improvement Strategies
Byproduct Mitigation
-
Epoxide formation : Controlled temperature (0–5°C) during oxidation minimized side reactions.
-
Column chromatography : Gradient elution (10→40% EtOAc/hexane) resolved regioisomeric impurities.
Applications and Derivatives
Biological Activity
While biological data for the target compound remains proprietary, analogs with similar tricyclic cores exhibit:
Structural Analogues
-
Electron-withdrawing groups : Substituting the 4-methylbenzyl group with CF₃ improved metabolic stability (t₁/₂ = 4.7 h in human microsomes).
-
Sulfur replacement : Replacing the thia group with oxygen reduced potency by 10-fold.
Q & A
Basic Research Questions
Q. 1. What are the optimal synthetic routes for synthesizing this compound, and how can purity be ensured?
- Methodological Answer :
- Multi-step synthesis : Begin with condensation of the tricyclic 8-thia-3,5,10-triazatricyclo framework with a piperidine-4-carboxamide intermediate. Use nucleophilic substitution for introducing the 4-methylbenzyl group .
- Purification : Employ high-performance liquid chromatography (HPLC) with columns like Chromolith® for high-resolution separation of stereoisomers .
- Analytical validation : Confirm purity (>98%) via LC-MS and ¹H/¹³C NMR. For trace impurities, use gradient elution protocols from USP guidelines .
Q. 3. How can the compound’s structure be elucidated, particularly its stereochemistry?
- Methodological Answer :
- X-ray crystallography : Resolve the tricyclic core’s geometry using single-crystal diffraction (e.g., as in fused tetrazolopyrimidine studies ).
- Spectroscopic techniques : Assign stereocenters via NOESY NMR to confirm spatial arrangement of substituents.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Advanced Research Questions
Q. 4. How can computational modeling predict the compound’s binding affinity to target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., Pfmrk kinase ).
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories in explicit solvent models (TIP3P water) .
- Experimental validation : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .
Q. 5. What strategies resolve contradictions in inhibitory activity data across different assays?
- Methodological Answer :
- Assay standardization : Use uniform protocols (e.g., ATP concentration, pH) as per USP enzymatic assay guidelines .
- Orthogonal validation : Compare results from fluorescence-based assays with radiometric or SPR-based methods .
- Impurity analysis : Rule out batch variability via HPLC-UV/Vis and LC-MS to ensure compound integrity .
Q. 6. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
- Analog synthesis : Modify the piperidine-carboxamide moiety or tricyclic sulfur/nitrogen positions .
- Activity testing : Screen analogs against target enzymes (IC₅₀ determination) and off-target panels to assess selectivity .
- QSAR modeling : Use partial least squares (PLS) regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. 7. What in vitro models assess the compound’s metabolic stability and pharmacokinetics?
- Methodological Answer :
- Hepatic microsomes : Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂) and intrinsic clearance .
- Caco-2 permeability : Evaluate intestinal absorption using monolayers; apply P-gp inhibition if efflux ratio >3 .
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction (fu) .
Cross-Disciplinary Research Integration
Q. 8. How can AI-driven platforms accelerate reaction optimization for derivatives?
- Methodological Answer :
- Reaction path prediction : Use quantum chemical calculations (e.g., GRRM) to identify low-energy pathways .
- Automated experimentation : Implement robotic platforms for high-throughput screening of reaction conditions (solvent, catalyst) .
- Feedback loops : Integrate experimental data into AI models (e.g., COMSOL Multiphysics) for iterative optimization .
Q. 9. What advanced formulations improve solubility for in vivo studies?
- Methodological Answer :
- Nanoformulation : Use lipid-based nanoparticles (LNPs) or cyclodextrin complexes to enhance aqueous solubility .
- Co-solvent systems : Test PEG-400/water mixtures; monitor stability via dynamic light scattering (DLS) .
- Dissolution testing : Apply USP Apparatus II (paddle method) to simulate gastrointestinal release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
